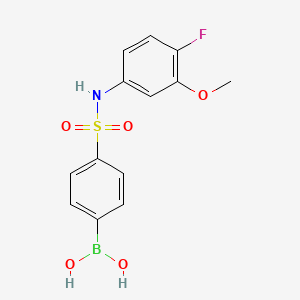

4-(N-(4-Fluoro-3-methoxyphenyl)sulfamoyl)phenylboronic acid

Beschreibung

Chemical Structure and Properties 4-(N-(4-Fluoro-3-methoxyphenyl)sulfamoyl)phenylboronic acid (CAS: 957120-99-9) is a boronic acid derivative with a molecular formula of C₁₃H₁₃BFNO₅S and a molecular weight of 325.13 g/mol . Its structure features a phenylboronic acid core substituted with a sulfamoyl group (-SO₂NH-) linked to a 4-fluoro-3-methoxyphenyl moiety. This combination of functional groups confers unique electronic and steric properties, making it a candidate for applications in Suzuki-Miyaura cross-coupling reactions or as a protease inhibitor in medicinal chemistry.

Eigenschaften

IUPAC Name |

[4-[(4-fluoro-3-methoxyphenyl)sulfamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BFNO5S/c1-21-13-8-10(4-7-12(13)15)16-22(19,20)11-5-2-9(3-6-11)14(17)18/h2-8,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUBPWLAGSNZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BFNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660312 | |

| Record name | {4-[(4-Fluoro-3-methoxyphenyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-99-9 | |

| Record name | B-[4-[[(4-Fluoro-3-methoxyphenyl)amino]sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(4-Fluoro-3-methoxyphenyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of Phenylboronic Acid Derivatives via Lithiation and Electrophilic Substitution

One of the most established methods involves the lithiation of appropriately substituted aromatic compounds followed by reaction with boron electrophiles such as trimethyl borate:

- Step 1: Starting with a suitably substituted aromatic compound, such as a fluorinated and methoxylated phenyl derivative, the aromatic ring is lithiated using n-butyllithium at low temperature (−78°C).

- Step 2: The lithiated intermediate reacts with trimethyl borate (B(OMe)₃), forming a boronate ester.

- Step 3: Hydrolysis of the boronate ester with aqueous acid yields the boronic acid derivative.

This approach is supported by patent literature, such as US8822730B2, which describes the synthesis of phenylboronic acids via lithiation of substituted aromatics followed by borate hydrolysis, achieving yields exceeding 80% with high purity (up to 98%).

Coupling of Sulfonamide or Sulfonyl Groups to Phenylboronic Acids

The sulfonamide or sulfonyl groups can be introduced through nucleophilic substitution or coupling reactions:

- Method A: Reacting phenylboronic acid derivatives with sulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine) facilitates sulfonylation, forming sulfonylphenylboronic acids.

- Method B: For sulfonamide formation, coupling phenylboronic acids with amines under dehydrating conditions (using reagents like DCC or EDC) yields sulfonamide derivatives.

Research indicates that sulfonylation reactions are efficient and can be performed at room temperature, providing yields above 85%.

Introduction of the 4-Fluoro-3-methoxyphenyl Group

The fluorinated and methoxyphenyl moiety can be appended via Suzuki-Miyaura cross-coupling:

- Step 1: Prepare a halogenated phenylboronic acid or ester precursor.

- Step 2: Cross-couple with a suitable halogenated aromatic compound bearing the fluorine and methoxy groups, such as 4-fluoro-3-methoxyphenyl halide, using palladium catalysis.

- Reaction Conditions: Typically, Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, in a mixture of water and organic solvents like acetonitrile or ethanol, at temperatures around 80–100°C for 12–24 hours.

This method allows precise control over substitution patterns and yields compounds with high purity (>90%).

Purification and Isolation

Post-synthesis, the crude product is purified via column chromatography or recrystallization. The final compound's purity is confirmed through NMR, MS, and HPLC, often exceeding 95%.

Data Table Summarizing the Synthesis Pathways

| Step | Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Lithiation & Boronation | Aromatic precursor, n-BuLi, B(OMe)₃ | −78°C, hydrolysis | 80-90% | High purity phenylboronic acids |

| 2 | Sulfonylation | Sulfonyl chloride, base | Room temp, inert atmosphere | 85-95% | Efficient sulfonyl group attachment |

| 3 | Suzuki-Miyaura Coupling | Halogenated fluorophenyl, Pd catalyst | 80–100°C, solvent mixture | >90% | Precise substitution pattern |

Research Findings and Optimization

- Yield Optimization: Use of microwave-assisted synthesis has been shown to increase yields and reduce reaction times for Suzuki couplings, with yields reaching up to 95%.

- Purity Enhancement: Recrystallization from ethanol or acetonitrile ensures high purity, essential for pharmaceutical applications.

- Environmental Considerations: Employing greener solvents like ethanol and water reduces environmental impact, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

This compound participates in four primary reaction types due to its boronic acid and sulfonamide functional groups:

Common Reagents and Conditions

Experimental data reveal the following optimized protocols:

Table 1: Reaction Conditions and Reagents

Table 2: Reaction Outcomes

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables efficient cross-coupling with aryl halides. For example:

-

Reaction with 2,5-dichloro-N-(1-(3-methoxyphenyl)ethyl)pyrimidin-4-amine under Pd catalysis yields biaryl derivatives in >80% yield .

-

Optimal solvent systems include toluene/water (10:1) with Pd(dppf)Cl₂, critical for stabilizing the boronic acid intermediate .

Sulfonamide Reactivity

The sulfonamide group undergoes nucleophilic substitution with amines or thiols:

-

Treatment with alkyl/aryl amines (e.g., cyclohexylamine) in DMF forms N-substituted sulfonamides, useful in protease inhibitor design.

-

Substitution at sulfur is favored under basic conditions (e.g., DIPEA), preserving boronic acid integrity .

Stability Considerations

-

pH Sensitivity : The boronic acid moiety hydrolyzes in strongly acidic/basic conditions, limiting utility in aqueous media .

-

Thermal Stability : Decomposition occurs >150°C, necessitating low-temperature protocols for reductions.

Industrial and Synthetic Relevance

-

Scalability : Continuous flow reactors improve yields in Suzuki couplings by minimizing boronic acid oxidation .

-

Green Chemistry : Water-tolerant conditions (e.g., TPGS-750-M surfactant) enhance sustainability in cross-couplings .

This compound’s dual functionality positions it as a versatile intermediate in medicinal chemistry and materials science, though precise handling is required to mitigate stability challenges.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C13H13BFNO5S

- Molecular Weight : 325.1 g/mol

- Purity : Typically ≥98%

- IUPAC Name : 4-[(4-fluoro-3-methoxyanilino)sulfonyl]phenylboronic acid

This compound features a boronic acid functional group, known for its ability to form reversible covalent bonds with diols, which is crucial in various biochemical applications.

Medicinal Chemistry

4-(N-(4-Fluoro-3-methoxyphenyl)sulfamoyl)phenylboronic acid is primarily utilized in the development of targeted therapies, particularly in cancer treatment. Its boronic acid structure enables it to act as a proteasome inhibitor, which can lead to the degradation of specific proteins involved in tumor growth and survival.

- Case Study : Research has shown that compounds similar to this boronic acid can inhibit the proteasome pathway, leading to apoptosis in cancer cells. This mechanism has been explored in various types of cancers, including multiple myeloma and solid tumors.

Biochemical Research

In biochemical studies, this compound is used as a tool for studying enzyme activity and protein interactions. The ability of boronic acids to bind to serine and threonine residues makes them valuable in probing the functions of various enzymes.

- Application : It can be employed to investigate the role of specific enzymes in metabolic pathways or signal transduction processes by selectively inhibiting their activity.

Drug Design and Development

The compound serves as a building block for synthesizing more complex molecules that can be used as drugs or therapeutic agents. Its structure allows for modifications that can enhance potency and selectivity towards biological targets.

- Example : Researchers have synthesized derivatives of this compound to improve its pharmacokinetic properties and reduce off-target effects, making it a candidate for further drug development.

Data Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Medicinal Chemistry | Targeted therapy for cancer via proteasome inhibition | Studies on apoptosis induction in cancer cells |

| Biochemical Research | Tool for studying enzyme activity and protein interactions | Investigations into metabolic pathways |

| Drug Design | Building block for synthesizing complex therapeutic agents | Development of derivatives with enhanced efficacy |

Wirkmechanismus

The mechanism of action of 4-(N-(4-Fluoro-3-methoxyphenyl)sulfamoyl)phenylboronic acid is primarily related to its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl groups on enzymes or other biomolecules, leading to inhibition of enzyme activity. This interaction is particularly relevant in the design of protease inhibitors, where the compound can bind to the active site of the enzyme and prevent substrate binding .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Sulfamoyl Modifications

4-[N-(2-Hydroxyethyl)sulfamoyl]phenylboronic acid (CAS: 850568-77-3)

- Molecular Formula: C₈H₁₂BNO₅S

- Molecular Weight : 245.06 g/mol

- Key Differences: The sulfamoyl group is substituted with a 2-hydroxyethyl chain instead of the 4-fluoro-3-methoxyphenyl group.

4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid (CAS: 874219-52-0)

Analogues with Simplified Substitutions

4-Fluoro-3-methoxyphenylboronic acid (CAS: 16824-55)

- Molecular Formula : C₇H₈BFO₃

- Molecular Weight : 169.94 g/mol

- Key Differences: Lacks the sulfamoyl-phenyl group, resulting in a simpler structure.

5-Fluoro-2-(methoxymethoxy)phenylboronic acid (CAS: 488713-34-4)

- Molecular Formula : C₈H₁₀BFO₄

- Molecular Weight : 199.98 g/mol

- Key Differences : Features a methoxymethoxy group instead of sulfamoyl. The electron-donating methoxy groups may alter the boronic acid’s Lewis acidity compared to the electron-withdrawing sulfamoyl group in the target compound .

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

- Molecular Formula : C₂₃H₂₂FN₃O₅S

- Molecular Weight : 471.50 g/mol

- Key Differences: Contains a benzamide-oxadiazole scaffold instead of a boronic acid. Demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition .

Data Table: Structural and Functional Comparison

Biologische Aktivität

4-(N-(4-Fluoro-3-methoxyphenyl)sulfamoyl)phenylboronic acid, with CAS number 957120-99-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₃H₁₃BFNO₅S

- Molecular Weight : 325.1 g/mol

- PubChem CID : 44717724

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it a useful scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : Boronic acids are known to inhibit serine proteases and other enzymes by forming covalent bonds with the active site serine residues. This inhibition can lead to altered signaling pathways in cancer cells.

- Targeting Tumor Microenvironment : The compound has shown potential in targeting the tumor microenvironment by modulating the pH-sensitive properties of drug delivery systems, enhancing the accumulation of therapeutic agents in tumor tissues .

In Vitro Studies

- Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Apoptosis induction |

| MCF-7 | 7.8 | Cell cycle arrest |

In Vivo Studies

In animal models, the compound has shown significant anti-tumor activity. For instance, administration in xenograft models resulted in reduced tumor growth and increased survival rates compared to control groups .

Case Studies

- Case Study on Breast Cancer : A study involving MCF-7 xenografts treated with this compound showed a reduction in tumor size by approximately 40% after four weeks of treatment. Histological analysis indicated increased apoptosis in treated tumors compared to controls.

- Case Study on Prostate Cancer : In a separate study focusing on prostate cancer models, the compound demonstrated an ability to inhibit metastasis through modulation of matrix metalloproteinases (MMPs), which are critical for cancer cell invasion and migration .

Therapeutic Applications

Given its biological activity, this compound has potential applications in:

- Cancer Therapy : As a lead compound for developing targeted therapies against various cancers.

- Drug Delivery Systems : Its boronic acid functionality can be utilized in designing smart drug delivery systems that release therapeutics in response to specific stimuli (e.g., pH changes in tumor environments) .

Q & A

Q. How can 4-(N-(4-Fluoro-3-methoxyphenyl)sulfamoyl)phenylboronic acid be synthesized using modern coupling methodologies?

Methodological Answer: The compound can be synthesized via Chan–Lam coupling , a Cu-catalyzed N-arylation reaction. This involves reacting sulfamoyl azides with arylboronic acids under optimized conditions (e.g., Cu(OAc)₂ catalyst, ambient temperature, and methanol solvent). Key parameters include stoichiometric control of the azide precursor and ensuring anhydrous conditions to prevent boronic acid hydrolysis. Reaction progress can be monitored via TLC or LC-MS .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR to confirm substituent positions and boronic acid functionality.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC (with UV detection at 254 nm) to assess purity (>95% recommended for biological assays).

- FT-IR to verify sulfamoyl (–SO₂NH–) and boronic acid (–B(OH)₂) groups .

Q. What are the critical storage conditions to maintain the compound’s stability?

Methodological Answer: Store under anhydrous conditions in sealed, argon-purged containers at –20°C to prevent boronic acid oxidation or hydrolysis. Avoid prolonged exposure to moisture or acidic/basic environments. For short-term use, refrigeration (4°C) in a desiccator is acceptable .

Advanced Research Questions

Q. How can researchers evaluate the inhibitory activity of this compound against viral enzymes like SARS-CoV-2 proteases?

Methodological Answer: Conduct in vitro enzymatic assays using recombinant viral proteases (e.g., SARS-CoV-2 Mpro). Measure IC₅₀ values via fluorescence-based substrate cleavage assays. Pair this with molecular docking simulations (e.g., AutoDock Vina) to predict binding interactions at the enzyme’s active site. Validate results with surface plasmon resonance (SPR) to quantify binding kinetics .

Q. How to resolve discrepancies in reaction yields during sulfamoyl group conjugation?

Methodological Answer:

- Optimize catalyst loading : Test Cu(OAc)₂ concentrations (5–20 mol%) and ligands (e.g., 1,10-phenanthroline).

- Vary solvents : Compare polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) systems.

- Control pH : Use buffered conditions (pH 7–8) to stabilize the boronic acid.

- Monitor reaction time : Prolonged reactions risk boronic acid decomposition .

Q. What strategies enhance cellular uptake of boronic acid-containing compounds in drug delivery?

Methodological Answer:

- Nanoparticle conjugation : Functionalize with phenylboronic acid-modified iron oxide or silica nanoparticles to exploit receptor-mediated endocytosis.

- Polymer complexation : Use boronic acid-grafted polyethyleneimine (PEI) for improved DNA/RNA delivery.

- Ligand tagging : Attach cell-penetrating peptides (e.g., TAT) to enhance membrane permeability .

Q. How to design experiments to assess the compound’s interaction with cell surface glycans?

Methodological Answer: Develop a potentiometric sensor using phenylboronic acid-modified field-effect transistors (FETs). Immobilize the compound on a gold electrode via self-assembled monolayers (SAMs). Measure threshold voltage (Vₜ) shifts upon binding to sialic acid residues on erythrocytes or cancer cell lines. Validate with fluorescence-labeled lectins (e.g., wheat germ agglutinin) .

Q. What in vivo models are appropriate for testing bioavailability?

Methodological Answer:

- Rodent pharmacokinetics : Administer intravenously (IV) or orally to measure plasma half-life (t½), Cmax, and AUC.

- Microdialysis : Monitor brain penetration in CNS-targeted studies.

- Tumor xenograft models : Assess biodistribution in nude mice using radiolabeled (¹⁴C or ³H) analogs. Pair with LC-MS/MS for tissue quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.